molecular formula C26H28O4 B8623041 4-(Hexyloxy)phenyl 4-(benzyloxy)benzoate CAS No. 148731-15-1

4-(Hexyloxy)phenyl 4-(benzyloxy)benzoate

Cat. No.: B8623041
CAS No.: 148731-15-1
M. Wt: 404.5 g/mol
InChI Key: BFXWMPYTTXFNGF-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-(Benzyloxy)benzoate is a synthetic benzoate derivative developed for advanced materials research, particularly in the field of liquid crystals (LCs). As a calamitic (rod-shaped) mesogen, its molecular architecture is engineered with a central core and flexible alkoxy terminal chains to promote stable mesophase formation, making it a compound of interest for investigating structure-property relationships in thermotropic LCs . Researchers utilize this chemical to study fundamental thermodynamic properties and interactions using techniques like Inverse Gas Chromatography (IGC), which provides critical data on solvent selectivity, Flory-Huggins interaction parameters, and activity coefficients at infinite dilution . The incorporation of a benzyloxy group is a common structural modification aimed at influencing the mesomorphic behavior, potentially stabilizing smectic or nematic phases and altering the temperature range of the LC phase. This compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

148731-15-1

Molecular Formula

C26H28O4

Molecular Weight

404.5 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-phenylmethoxybenzoate

InChI

InChI=1S/C26H28O4/c1-2-3-4-8-19-28-23-15-17-25(18-16-23)30-26(27)22-11-13-24(14-12-22)29-20-21-9-6-5-7-10-21/h5-7,9-18H,2-4,8,19-20H2,1H3

InChI Key

BFXWMPYTTXFNGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Thermal Stability : The benzyloxy group provides moderate thermal stability compared to electron-withdrawing groups (e.g., trifluoromethyl) but surpasses aliphatic chains in rigidity.
  • Optical Properties : The benzyloxy moiety enhances π-π stacking, beneficial for optoelectronic applications, though it may reduce polarity-dependent mesophase stability.
  • Synthetic Yields : Target compound synthesis likely mirrors methods for In series (yields ~90%) , but purity depends on benzyloxy group reactivity.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-(hexyloxy)phenyl 4-(benzyloxy)benzoate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves a multi-step esterification process. For example, coupling 4-(benzyloxy)benzoic acid with 4-(hexyloxy)phenol using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen atmosphere. Catalytic DMAP can enhance reaction efficiency. Monitor progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography. Control temperature (0–5°C for activation, room temperature for coupling) to minimize side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., benzyloxy protons at δ 5.0–5.2 ppm, hexyloxy methylene at δ 3.9–4.1 ppm).
  • FTIR : Confirm ester C=O stretch (~1720 cm1^{-1}) and aromatic C-O stretches (~1250 cm1^{-1}).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the mesogenic properties of this compound in liquid crystal applications?

  • Methodological Answer : Compare thermal behavior (DSC, polarized optical microscopy) of the compound with analogs (e.g., hexadecyloxy vs. hexyloxy chains). Longer alkyl chains (e.g., hexadecyl) increase melting points but reduce nematic phase stability due to enhanced van der Waals interactions. Computational modeling (e.g., DFT for dipole alignment) can predict mesophase behavior. Experimental data from X-ray crystallography (e.g., intermolecular spacing in crystal lattice) corroborate molecular packing .

Q. What computational strategies can predict the solubility and stability of this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Use COSMO-RS simulations to calculate solubility parameters. Validate with experimental logPP measurements (shake-flask method, octanol/water partition). For stability, perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Molecular dynamics (MD) simulations can model solvent interactions, highlighting hydrogen bonding with polar solvents (e.g., DMSO) and hydrophobic interactions with hexane .

Q. How should researchers reconcile contradictory data on the biological activity of structurally similar benzoate esters?

  • Methodological Answer : Conduct a meta-analysis of structure-activity relationships (SAR) for analogs. For example, benzyloxy substituents may enhance membrane permeability, while hexyloxy chains could alter metabolic stability. Use in vitro assays (e.g., cytochrome P450 inhibition) to compare metabolic pathways. Cross-reference crystallographic data (e.g., ’s X-ray structures) to identify steric or electronic factors affecting bioactivity .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis TLC, Column ChromatographySolvent polarity, reaction time, catalyst loading
Structural Analysis NMR, FTIR, HRMSChemical shifts, functional group vibrations
Thermal Behavior DSC, Polarized Optical MicroscopyPhase transition temperatures, enthalpy changes
Computational Modeling DFT, MD SimulationsSolvation free energy, dipole alignment

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